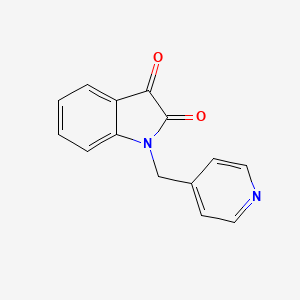
1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyridinylmethyl)-1H-Indole-2,3-dione typically involves the reaction of indole-2,3-dione with 4-pyridinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for 1-(4-pyridinylmethyl)-1H-Indole-2,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds.
Scientific Research Applications
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-pyridinylmethyl)-1H-Indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Linopirdine: 3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one, known for its cognition-enhancing properties.
XE991: 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, a potent neurotransmitter release enhancer.
DMP 543: 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, another neurotransmitter release enhancer.
Uniqueness
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione is unique due to its specific indole and pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-3-1-2-4-12(11)16(14(13)18)9-10-5-7-15-8-6-10/h1-8H,9H2 |
InChI Key |
HHZNAUQZNZEDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



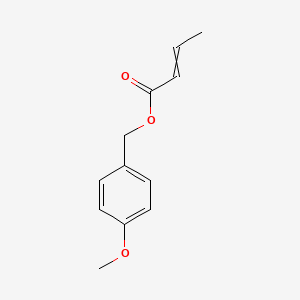
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
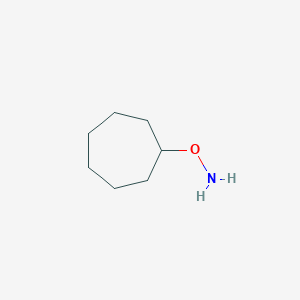

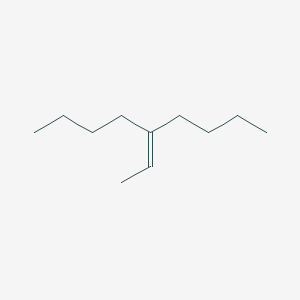
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
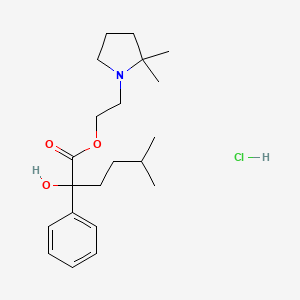
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
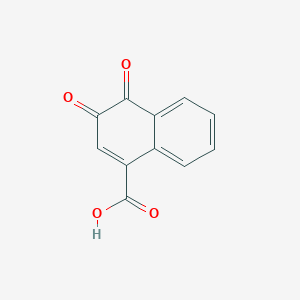

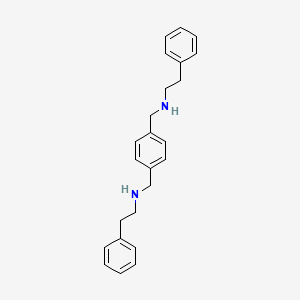

![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
